molecular formula C9H13NO2 B1377509 2-(Tert-butoxy)pyridin-3-ol CAS No. 1243404-19-4

2-(Tert-butoxy)pyridin-3-ol

Cat. No. B1377509
CAS RN: 1243404-19-4
M. Wt: 167.2 g/mol
InChI Key: SKXQQKOPAZBPJR-UHFFFAOYSA-N
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Description

“2-(Tert-butoxy)pyridin-3-ol” is a chemical compound with the molecular formula C9H13NO2 . It has a molecular weight of 167.21 . The compound is used for research purposes .


Physical And Chemical Properties Analysis

“this compound” is a clear liquid that ranges in color from colorless to slightly pale yellow . It has a molecular weight of 167.21 and is stored at room temperature .

Scientific Research Applications

Magnetic Interactions and Molecular Engineering

Compounds related to "2-(Tert-butoxy)pyridin-3-ol" have been explored for their magnetic properties and potential in molecular engineering. For example, the synthesis and investigation of pyridine-2,6-diyl dinitroxides demonstrated their behavior as room-temperature triplet molecules, indicating strong magnetic interactions and potential applications in the development of magnetic materials and spintronics (Kawakami, Ishida, & Tonegawa, 2016).

Catalysis in Organic Synthesis

The synthesis and application of complexes involving pyridyl derivatives have shown significant catalytic activities, particularly in olefin epoxidation and alcohol oxidation. For instance, a study on a molybdenum complex with pyrazolylpyridine ligands revealed high activity and selectivity in olefin epoxidation, demonstrating the utility of these complexes in organic synthesis and industrial applications (Amarante et al., 2014).

Optoelectronic Materials

Research into bis-terpyridine derivatives has uncovered their roles in optoelectronic devices, such as organic light-emitting diodes (OLEDs). These studies reveal the importance of pyridine rings in enhancing electron mobility and molecular orientation, contributing to the development of high-performance OLEDs (Watanabe et al., 2016).

Coordination Chemistry and Complex Formation

The coordination chemistry of pyridine and its derivatives has been extensively studied, with applications ranging from luminescent materials to spin-state transitions. Research in this area has led to the development of new ligand types and complex chemistries, offering insights into the versatile roles these compounds play in coordination chemistry (Halcrow, 2005).

Molecular Photophysics and Photochemistry

Investigations into the photochemical properties of pyridone derivatives, such as the generation of radicals through photolysis, have implications for understanding DNA damage mechanisms and developing photoresponsive materials. These studies contribute to the broader field of molecular photophysics and photochemistry, highlighting the utility of pyridine derivatives in studying and harnessing light-induced reactions (Adam et al., 2002).

Safety and Hazards

The compound is classified as a skin irritant and an eye irritant . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

As “2-(Tert-butoxy)pyridin-3-ol” is used for research purposes , future directions would likely involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-9(2,3)12-8-7(11)5-4-6-10-8/h4-6,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXQQKOPAZBPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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